molecular formula C18H12ClN3O3S B11574860 (2Z)-6-(4-chlorobenzyl)-2-[(5-methylfuran-2-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-chlorobenzyl)-2-[(5-methylfuran-2-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11574860
M. Wt: 385.8 g/mol
InChI Key: RXHSJBYFJMTWLN-DHDCSXOGSA-N
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Description

The compound (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a heterocyclic compound that features a thiazolo[3,2-b][1,2,4]triazine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both a chlorophenyl and a methylfuran group contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves a multi-step process:

    Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the thiazolo[3,2-b][1,2,4]triazine intermediate.

    Addition of the Methylfuran Group: The final step involves the condensation of the methylfuran aldehyde with the intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the nitro group on the chlorophenyl ring, converting it to an amine.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its heterocyclic structure makes it a candidate for various synthetic applications.

Biology and Medicine

In biology and medicine, (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is investigated for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological targets such as enzymes or receptors is of particular interest.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-6-[(4-BROMOPHENYL)METHYL]-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
  • (2Z)-6-[(4-METHOXYPHENYL)METHYL]-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE

Uniqueness

The uniqueness of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H12ClN3O3S

Molecular Weight

385.8 g/mol

IUPAC Name

(2Z)-6-[(4-chlorophenyl)methyl]-2-[(5-methylfuran-2-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C18H12ClN3O3S/c1-10-2-7-13(25-10)9-15-17(24)22-18(26-15)20-16(23)14(21-22)8-11-3-5-12(19)6-4-11/h2-7,9H,8H2,1H3/b15-9-

InChI Key

RXHSJBYFJMTWLN-DHDCSXOGSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2

Origin of Product

United States

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